molecular formula C13H10F2N2O B12242928 2,6-difluoro-N-(4-methylpyridin-3-yl)benzamide

2,6-difluoro-N-(4-methylpyridin-3-yl)benzamide

Cat. No.: B12242928
M. Wt: 248.23 g/mol
InChI Key: VQEDSEANOLBUTH-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(4-methylpyridin-3-yl)benzamide is a fluorinated aromatic compound with significant applications in various scientific fields. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-methylpyridin-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(4-methylpyridin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Condensation Reactions: Acidic or basic catalysts are used to facilitate the condensation reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-methylpyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. For example, it has been shown to interact with succinate dehydrogenase, an enzyme involved in cellular respiration . This interaction disrupts the enzyme’s function, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its dual fluorine substitution, which enhances its chemical stability and biological activity. The presence of the pyridine ring further contributes to its unique properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H10F2N2O

Molecular Weight

248.23 g/mol

IUPAC Name

2,6-difluoro-N-(4-methylpyridin-3-yl)benzamide

InChI

InChI=1S/C13H10F2N2O/c1-8-5-6-16-7-11(8)17-13(18)12-9(14)3-2-4-10(12)15/h2-7H,1H3,(H,17,18)

InChI Key

VQEDSEANOLBUTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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